1,3-Bis(5-methyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1,3-Bis(5-methyl-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-methyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-methyl-1,3,4-thiadiazole-2-amine and phosgene.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-50°C.
Product Isolation: The product is isolated by filtration and purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-methyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its use as an anticancer agent, with some studies demonstrating its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1,3-Bis(5-methyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to:
Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, disrupting essential metabolic processes in pathogens or cancer cells.
Induce Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Disrupt Cell Membranes: The compound may interact with cell membranes, leading to increased permeability and cell lysis.
Comparison with Similar Compounds
1,3-Bis(5-methyl-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: Other thiadiazole derivatives include 1,3,4-thiadiazole-2-thiol, 1,3,4-thiadiazole-2-amine, and 1,3,4-thiadiazole-2-carboxylic acid.
Uniqueness: The presence of two 5-methyl-1,3,4-thiadiazol-2-yl groups in the urea structure imparts unique properties to the compound, such as enhanced stability and specific biological activities.
Properties
Molecular Formula |
C7H8N6OS2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1,3-bis(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C7H8N6OS2/c1-3-10-12-6(15-3)8-5(14)9-7-13-11-4(2)16-7/h1-2H3,(H2,8,9,12,13,14) |
InChI Key |
JCIYQUFMUCACCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NC2=NN=C(S2)C |
Origin of Product |
United States |
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